molecular formula C18H26O10 B2931639 Icariside F2 CAS No. 115009-57-9

Icariside F2

Cat. No.: B2931639
CAS No.: 115009-57-9
M. Wt: 402.396
InChI Key: NJMQSVWMCODQIP-FQXXIRCGSA-N
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Description

Icariside F2 is a glycoside compound derived from the traditional Chinese medicinal herb Epimedium. It is known for its various biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic effects . This compound has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Icariside F2, also known as Icariside II, is an active flavonoid extracted from the traditional Chinese medicinal herb Epimedii . It has been found to target several proteins, including SRC, CTNNB1, HSP90AA1, MAPK1, and RELA . These proteins play crucial roles in various cellular processes, including cell proliferation, cell cycle regulation, and apoptosis .

Mode of Action

This compound interacts with its targets to induce a range of cellular changes. For instance, in human glioblastoma cells, this compound induced G0/G1 cell cycle arrest by downregulating G1/S transition cyclin D while upregulating cyclin-dependent kinase inhibitors p21 and p27, dependent on the Akt-FOXO3a pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate autophagy via the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β signaling pathways . These pathways are involved in cell survival, growth, and metabolism, and their modulation can lead to downstream effects such as apoptosis and cell cycle arrest .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Due to its poor aqueous solubility and permeability, its bioavailability is limited . More strategies are being developed to improve its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . The antitumorigenic activity of this compound was also proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Icariside F2 can be synthesized through enzymatic hydrolysis of its precursor compounds. One common method involves the use of β-dextranase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5). The hydrolysis is performed at 60°C for 40 minutes, resulting in a high conversion rate and efficient extraction of this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of Epimedium leaves, followed by enzymatic hydrolysis to obtain the desired compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Icariside F2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines to replace specific groups in the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMQSVWMCODQIP-FQXXIRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Icariside F2 and where has it been found in nature?

A1: this compound is a naturally occurring glycoside. It has been isolated from various plant species, including Campanula takesimana (Korean Bellflower) [], Eucommia ulmoides Oliver (duzhong) [], Angelica sinensis (Oliv.) Diels [], and Serissa japonica [].

Q2: Has this compound been found to possess any biological activities?

A2: Yes, this compound has shown potential anti-inflammatory activity. For instance, it demonstrated significant inhibitory effects on nuclear factor kappa B (NF-κB) transcriptional activity in HepG2 cells []. Additionally, a glycolipid mixture primarily composed of this compound, Cardenolide Di-Hexopyranoside, and Di Galactosyl Di Acyl Glycerol, displayed antifungal activity against Macrophomina phaseolina [].

Q3: Are there any studies investigating the mechanism of action of this compound?

A3: While the provided research mentions this compound's isolation and some biological activity, there is limited information regarding its specific mechanism of action. Further research is needed to fully elucidate how this compound interacts with its molecular targets and exerts its effects.

Q4: Are there any analytical methods available to identify and quantify this compound?

A4: Yes, researchers have successfully used a combination of techniques to characterize and isolate this compound. These include:

  • Chromatographic Methods: Various chromatographic techniques such as silica gel, ODS, Sephadex LH-20, and HPLC have been employed for the isolation and purification of this compound [, , ].
  • Spectroscopic Analysis: Structural elucidation of this compound has been achieved through spectroscopic methods, including NMR and ESIMS [, ].

Q5: Are there any known structural analogs of this compound and do they share similar activities?

A5: While the provided research doesn't delve into specific structural analogs of this compound, it does highlight other compounds isolated alongside it that exhibit biological activities. For example, compounds like quercetin and kaempferol, isolated from Eucommia ulmoides alongside this compound, displayed potent sEH inhibitory and NF-κB inhibitory activities []. This suggests that structural similarities within this class of compounds might contribute to shared or related biological profiles.

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